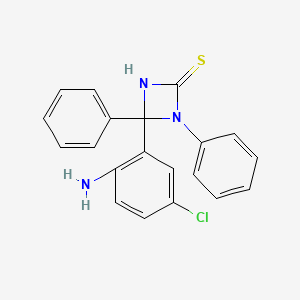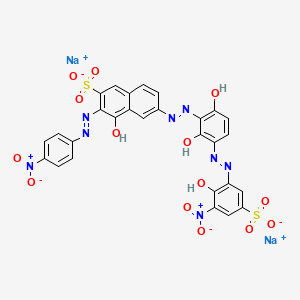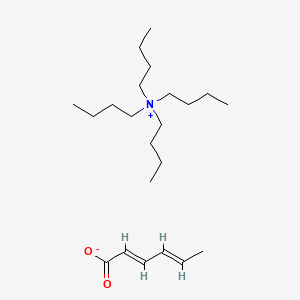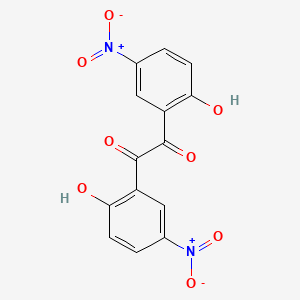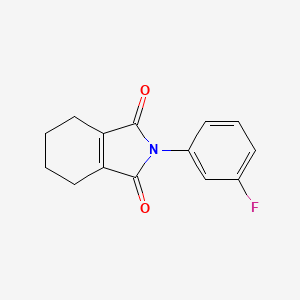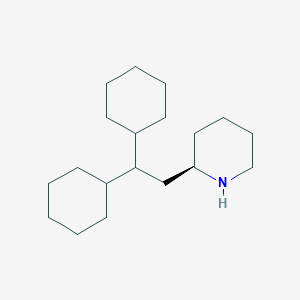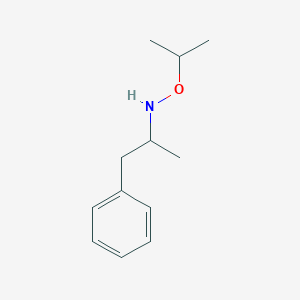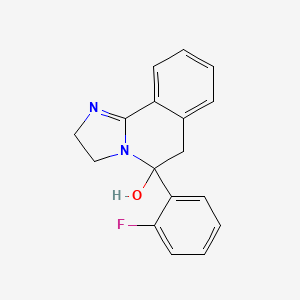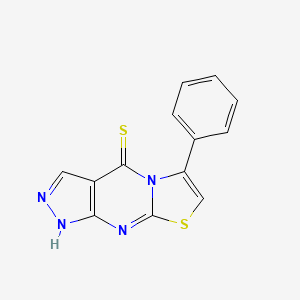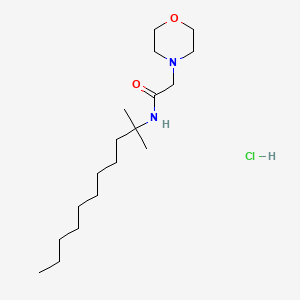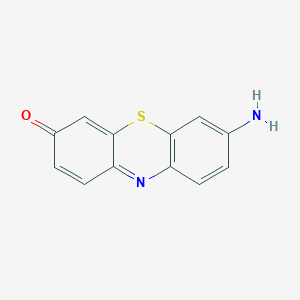
Thionolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thionolin is a chemical compound known for its unique properties and applications in various fields. It is primarily used as an analytical reagent due to its ability to undergo specific redox reactions. This compound has been studied extensively for its potential in detecting and titrating various ions in solution.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionolin can be synthesized through a series of chemical reactions involving the halogenation of precursor compounds. The process typically involves the use of chlorine or bromine water in ethanolic solution, which converts the precursor into tetrahalogenated products .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the halogenation reaction.
Chemical Reactions Analysis
Types of Reactions: Thionolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its redox potential.
Reduction: It can also be reduced, which is useful in analytical applications.
Substitution: Halogenation reactions are common, where chlorine or bromine atoms are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as chlorine or bromine water.
Reduction: Reducing agents like Sn2+, Ti3+, and Cr2+ are used in the presence of this compound.
Substitution: Halogenation is carried out using chlorine or bromine in ethanolic solution.
Major Products Formed:
Tetrahalogenated Products: Formed during halogenation reactions.
Redox Products: Various oxidation and reduction products depending on the reaction conditions.
Scientific Research Applications
Thionolin has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical reagent for detecting and titrating ions such as Sn2+, Ti3+, and Cr2+.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in industrial processes requiring precise ion detection and titration.
Mechanism of Action
Thionolin exerts its effects through specific redox reactions. It can undergo oxidation and reduction, which makes it useful for detecting and titrating various ions. The molecular targets include ions such as Sn2+, Ti3+, and Cr2+, and the pathways involved are primarily redox reactions .
Comparison with Similar Compounds
Thionin: Another compound with antimicrobial properties, found in plants.
Methylene Blue: A compound with similar redox properties used in various applications.
Uniqueness: Thionolin is unique due to its specific redox potential and its ability to selectively detect and titrate certain ions in the presence of others. This makes it particularly valuable in analytical chemistry .
Properties
CAS No. |
3773-36-2 |
|---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
7-aminophenothiazin-3-one |
InChI |
InChI=1S/C12H8N2OS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6H,13H2 |
InChI Key |
OBSWMVCSYZHGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


